

PQR530: A Technical Whitepaper on the Dual PI3K/mTORC1/2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in human cancers and other diseases has established it as a key target for therapeutic intervention.[1][4][5] **PQR530** is a potent, ATP-competitive, orally bioavailable, and brain-penetrant small molecule designed to dually inhibit all Class I PI3K isoforms as well as both mTOR complexes, mTORC1 and mTORC2.[6][7][8][9] This document provides a comprehensive technical overview of **PQR530**, summarizing its mechanism of action, biochemical and cellular potency, pharmacokinetic profile, and preclinical efficacy. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized to facilitate understanding.

The PI3K/mTOR Signaling Pathway and PQR530's Mechanism of Action

The PI3K/AKT/mTOR pathway is a complex, interconnected signaling network.[3] Activation is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs), which recruits and activates PI3K.[4][5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second





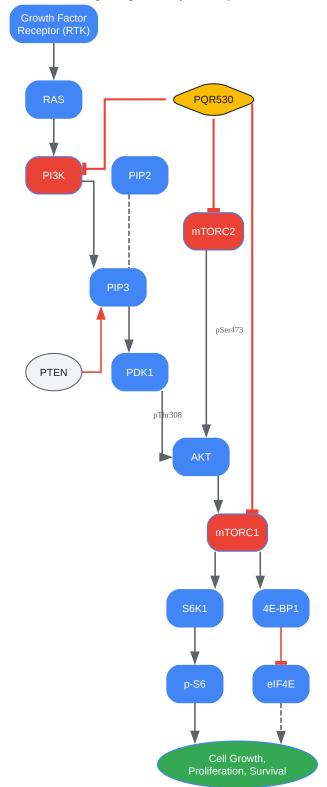


messenger, recruiting kinases like AKT and PDK1 to the cell membrane, leading to AKT activation.[2]

Activated AKT has numerous downstream targets, including the mTOR complex 1 (mTORC1). [5] mTOR, a serine/threonine kinase, exists in two distinct complexes: mTORC1 and mTORC2. [2] mTORC1 controls cell growth and proliferation by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1] mTORC2 is responsible for the full activation of AKT through phosphorylation at the Ser473 site.[2]

PQR530 is an ATP-site directed inhibitor that potently and selectively targets all PI3K isoforms and both mTOR complexes.[7][9] By blocking these key nodes, **PQR530** effectively shuts down the entire signaling cascade, leading to the inhibition of critical cell growth and survival signals.





PI3K/mTOR Signaling Pathway and PQR530 Inhibition

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Diagram 1: PQR530 inhibits key nodes (PI3K, mTORC1, mTORC2) in the signaling cascade.



Quantitative Data Summary

The potency and pharmacokinetic profile of **PQR530** have been characterized through extensive preclinical studies. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of PQR530

This table outlines the direct binding affinity of PQR530 to its primary targets.

Target	Parameter	Value (nM)	Reference
ΡΙ3Κα	Kd	0.84	[6][8]
mTOR	Kd	0.33	[6][8]
Other Class I PI3Ks	Ki	~10	[9]

Table 2: Cellular Activity of PQR530

This table details the functional impact of **PQR530** on signaling and cell viability in cancer cell lines.

Assay	Cell Line	Parameter	Value (nM)	Reference
p-Akt (Ser473) Inhibition	A2058 Melanoma	IC50	70	[6][10][11]
p-S6 (Ser235/236) Inhibition	A2058 Melanoma	IC50	70	[6][10][11]
Cell Growth	44 Cancer Cell Lines	Mean GI50	426	[6][8][10]

Table 3: Pharmacokinetic Properties of PQR530 in Mice

This table summarizes the key pharmacokinetic parameters of **PQR530** following a single oral dose of 50 mg/kg in C57BL/6J mice.[7]



Parameter	Plasma	Brain	Reference
Tmax (Time to Max Concentration)	30 min	30 min	[7][12]
Cmax (Max Concentration)	7.8 μg/mL	112.6 μg/mL	[7][12]
t1/2 (Half-life)	~5 hours	~5 hours	[7][12]
Brain:Plasma Ratio	\multicolumn{2}{c	}{~1.6}	[12][13]

Table 4: In Vivo Antitumor Efficacy of PQR530

This table highlights the demonstrated efficacy of **PQR530** in preclinical cancer models.

Xenograft Model	Dosing Schedule	Outcome	Reference
OVCAR-3 (Ovarian Cancer)	Daily, Oral	Significant tumor growth inhibition	[6][7]
SUDHL-6 (Lymphoma)	Daily, Oral	Significant tumor growth decrease	[7]
RIVA (Lymphoma)	Daily, Oral	Significant tumor growth decrease	[7]

Experimental Protocols

Detailed and reproducible methodologies are crucial for drug development. The following sections describe the protocols for the key experiments cited.

Biochemical Kinase Assay (Time-Resolved FRET)

To determine the inhibitor constant (Ki) for PI3K α and mTOR, a time-resolved Förster resonance energy transfer (TR-FRET) assay, such as LanthaScreenTM, is utilized.[9]

 Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a fluorescently labeled substrate. A europium-labeled anti-phospho-



substrate antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescent tracer bound to the kinase. This allows for FRET to occur upon excitation.

Methodology:

- The kinase, a specific fluorescent tracer, and the substrate are incubated in a reaction buffer.
- PQR530 is added in a range of concentrations.
- The reaction is initiated by the addition of ATP.
- After a defined incubation period, a development solution containing a europium-labeled antibody specific to the phosphorylated substrate is added.
- The plate is incubated to allow for antibody binding.
- The TR-FRET signal is read on a compatible plate reader.
- Ki values are calculated from the resulting dose-response curves.

Cellular Phosphorylation Assay (In-Cell Western)

The IC50 for the inhibition of downstream signaling proteins p-Akt and p-S6 is determined using an in-cell western assay.[9]

- Principle: This immunocytochemical method quantifies protein levels directly in fixed cells within a microplate.
- Methodology:
 - A2058 melanoma cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a serial dilution of **PQR530** for a specified time (e.g., 1-2 hours).
 - The media is removed, and cells are fixed with a solution like 10% paraformaldehyde.
 - Cells are permeabilized with a detergent-based buffer (e.g., Triton X-100 in PBS).



- A blocking solution is added to reduce non-specific antibody binding.
- Cells are incubated with primary antibodies targeting the phosphorylated protein of interest (e.g., anti-p-Akt Ser473) and a normalization protein (e.g., total Akt or a housekeeping protein).
- After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
- The plate is scanned on a near-infrared imaging system.
- The signal intensity for the target protein is normalized to the control protein, and IC50 values are calculated.

Cell Proliferation Assay (GI50)

The half-maximal growth inhibition (GI50) is determined to assess the cytostatic effect of **PQR530**.

- Principle: This assay measures the effect of the compound on cell proliferation over a longer period (e.g., 72 hours).
- Methodology:
 - Cancer cells are seeded in 96-well plates and incubated for 24 hours.
 - Cells are treated with a range of PQR530 concentrations for 72 hours.[9]
 - Following treatment, cells are fixed with paraformaldehyde.
 - Cell nuclei are stained with a fluorescent dye such as Hoechst 33342.[9]
 - The plates are imaged, and the number of nuclei per well is quantified using automated image analysis software.
 - The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curve.



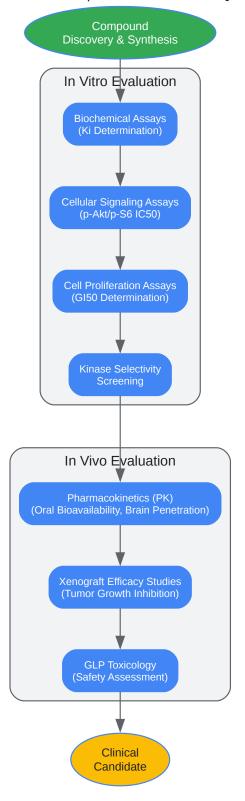
In Vivo Xenograft Studies

To evaluate antitumor efficacy, human cancer cell lines are implanted into immunocompromised mice.

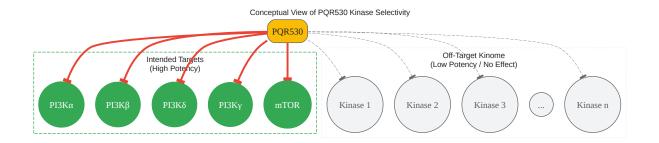
- Principle: This in vivo model assesses the ability of a compound to inhibit tumor growth in a living organism.
- Methodology:
 - Cell Implantation: A suspension of human tumor cells (e.g., OVCAR-3) is injected subcutaneously into the flank of immunocompromised mice.
 - Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into vehicle control and treatment groups based on tumor volume.[9]
 - Drug Administration: PQR530 is formulated for oral gavage and administered daily at a specified dose (e.g., 50 mg/kg). The vehicle group receives the formulation without the active compound.
 - Monitoring: Animal body weight and tumor volumes (measured with calipers) are recorded three times weekly.[9] Animal welfare is monitored daily.
 - Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the vehicle group.



Preclinical Development Workflow for PQR530







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